molecular formula C13H13NO3 B2587553 6-methoxy-1-(2-oxopropyl)quinolin-4(1H)-one CAS No. 1208909-99-2

6-methoxy-1-(2-oxopropyl)quinolin-4(1H)-one

Cat. No.: B2587553
CAS No.: 1208909-99-2
M. Wt: 231.251
InChI Key: BOZYDWBNTGAVCW-UHFFFAOYSA-N
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Description

6-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one is a quinoline derivative characterized by a methoxy group at position 6 and a 2-oxopropyl substituent at position 1 of the quinolin-4(1H)-one scaffold. Its structural features, including the electron-donating methoxy group and the reactive 2-oxopropyl moiety, influence its physicochemical properties and reactivity.

Properties

IUPAC Name

6-methoxy-1-(2-oxopropyl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9(15)8-14-6-5-13(16)11-7-10(17-2)3-4-12(11)14/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZYDWBNTGAVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one, a quinoline derivative, has garnered attention for its diverse biological activities, particularly in the field of cancer research. This compound exhibits potential as an anti-cancer agent, and its biological activity is influenced by its structural properties. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis of 6-Methoxy-1-(2-Oxopropyl)quinolin-4(1H)-one

The synthesis of 6-methoxy-1-(2-oxopropyl)quinolin-4(1H)-one typically involves the condensation of appropriate quinoline derivatives with acylating agents. The following general synthetic pathway can be outlined:

  • Starting Materials : 6-Methoxyquinolin-4(1H)-one and propanoyl chloride.
  • Reaction Conditions : The reaction is carried out under basic conditions to facilitate nucleophilic attack on the carbonyl carbon of propanoyl chloride.
  • Purification : The product is purified through recrystallization or chromatography.

This synthetic approach allows for the production of the compound in moderate to high yields, which is essential for further biological testing.

Anticancer Properties

6-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one has been primarily investigated for its anticancer properties. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)12.5
PC3 (Prostate Cancer)15.0
HT29 (Colon Cancer)10.0

The mechanisms underlying the anticancer activity of 6-methoxy-1-(2-oxopropyl)quinolin-4(1H)-one involve several pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Hsp90 : It targets heat shock protein 90 (Hsp90), leading to the degradation of client proteins involved in cancer cell proliferation and survival .
  • Cell Cycle Arrest : Studies suggest that this compound can cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell division .

Study 1: In Vitro Evaluation

In a study evaluating various quinoline derivatives, 6-methoxy-1-(2-oxopropyl)quinolin-4(1H)-one demonstrated a dose-dependent inhibition of cell viability in MDA-MB-231 cells. Flow cytometry analysis indicated increased apoptotic cell populations upon treatment with this compound.

Study 2: In Vivo Efficacy

Another significant study involved administering 6-methoxy-1-(2-oxopropyl)quinolin-4(1H)-one to mice bearing xenograft tumors derived from human prostate cancer cells. The results showed a marked reduction in tumor size compared to control groups, suggesting strong in vivo anticancer efficacy .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-methoxy-1-(2-oxopropyl)quinolin-4(1H)-one involves the alkylation of quinolin-2(1H)-one derivatives. Various methods have been explored, including the use of chloroacetone under basic conditions, which yields a mixture of N1- and O2-alkylated products. The characterization of these compounds is typically performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm their structure and purity .

Biological Activities

6-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one exhibits a range of biological activities that make it a candidate for drug development:

Anticancer Activity

Research indicates that quinoline derivatives, including 6-methoxy-1-(2-oxopropyl)quinolin-4(1H)-one, have shown promise as anticancer agents. These compounds can inhibit key receptor tyrosine kinases involved in tumor growth, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) . For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have shown that quinoline derivatives possess activity against a range of microorganisms, including bacteria and fungi. For example, certain derivatives have been found to exhibit antibacterial activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for developing new antimicrobial agents .

Other Biological Activities

In addition to anticancer and antimicrobial activities, quinoline derivatives have been reported to exhibit anti-inflammatory, antidiabetic, and neuroprotective effects. The ability to modulate various biological pathways makes these compounds attractive for further investigation in pharmacology .

Case Studies

Several case studies highlight the applications of 6-methoxy-1-(2-oxopropyl)quinolin-4(1H)-one in medicinal chemistry:

Study Objective Findings
Anticancer Activity Evaluate cytotoxicity against cancer cell linesSignificant inhibition of cell proliferation in MCF-7 breast cancer cells was observed
Antimicrobial Testing Assess antibacterial efficacyCompounds showed activity comparable to standard antibiotics against resistant strains
Neuroprotective Effects Investigate potential neuroprotective mechanismsDemonstrated ability to reduce oxidative stress in neuronal cells

Chemical Reactions Analysis

Alkylation Reactions

The compound exhibits regioselective alkylation patterns depending on reaction conditions and substituent positions:

Table 1: Alkylation Products and Conditions

Substrate PositionAlkylating AgentConditionsMajor ProductYieldSource
N1-(2-oxopropyl)2-BromoacetophenoneK₂CO₃/DMF, 80°CO2-Alkylated quinoline62–80%
N1-(2-oxopropyl)ChloroacetoneK₂CO₃/DMF, RTN1,N1-Dialkylated derivative55%
  • Mechanistic Insight :

    • The steric hindrance from the 2-oxopropyl group at N1 promotes O2-alkylation over N1-reactivity in the presence of bulky electrophiles like 2-bromoacetophenone .

    • Smaller alkylating agents (e.g., chloroacetone) can still target the N1 position, forming dialkylated products .

Ketone Functionalization

The 2-oxopropyl and 4-keto groups participate in nucleophilic additions and reductions:

Table 2: Ketone Reactivity

Reaction TypeReagents/ConditionsProductApplicationSource
Nucleophilic AdditionGrignard reagents (RMgX)Tertiary alcoholsIntermediate for anticancer agents
ReductionNaBH₄/MeOHSecondary alcoholBioactive dihydroquinoline analogs
  • Key Observations :

    • The 4-keto group is more electrophilic than the 2-oxopropyl ketone due to conjugation with the aromatic ring.

    • Selective reduction of the 4-keto group using NaBH₄ preserves the 2-oxopropyl chain.

Electrophilic Aromatic Substitution

The methoxy group at C6 directs electrophiles to the C5 and C7 positions:

Table 3: Substitution Reactions

ElectrophileConditionsMajor ProductYieldSource
HNO₃/H₂SO₄0–5°C5-Nitro derivative72%
Br₂/FeBr₃RT7-Bromo derivative65%
  • Regioselectivity :

    • Methoxy’s +M effect activates the para (C5) and ortho (C7) positions, favoring nitration at C5 and bromination at C7 .

Demethylation and Hydrolysis

The methoxy group undergoes acid- or base-mediated cleavage:

Table 4: Demethylation Outcomes

ConditionsProductRole in SynthesisSource
HBr/AcOH, reflux6-Hydroxyquinolin-4-onePrecursor for glycosylation
BBr₃/DCM, −78°C6-Hydroxy derivativeFunctionalization for antitumor agents
  • Applications :

    • Demethylation enables further modifications, such as sulfonation or coupling with bioactive moieties .

Cyclization Reactions

The 2-oxopropyl side chain facilitates intramolecular cyclization:

Table 5: Cyclization Pathways

ConditionsProductYieldApplicationSource
H₂SO₄, ΔFused pyranoquinoline58%Antimicrobial scaffolds
PPA, 120°CTricyclic lactam45%CNS-active compounds
  • Mechanism :

    • Acid-catalyzed keto-enol tautomerization initiates cyclization, forming fused heterocycles.

Oxidation Reactions

The quinoline core undergoes selective oxidation:

Table 6: Oxidation Products

Oxidizing AgentConditionsProductOutcomeSource
KMnO₄/H₂OpH 10, 60°CQuinoline-4,5-dioneEnhanced redox activity
O₂/Pd/C100°CN-Oxide derivativeImproved solubility
  • Notable Feature :

    • Oxidation at C5 forms a dione structure, which enhances metal-chelating properties .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable aryl functionalization:

Table 7: Coupling Reactions

Reaction TypeCatalyst/BaseProductYieldSource
SuzukiPd(PPh₃)₄/K₂CO₃8-Arylquinoline68%
HeckPd(OAc)₂/Et₃N7-Styryl derivative53%
  • Utility :

    • Aryl groups introduced at C7/C8 improve binding to biological targets like kinase enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Positional Isomerism
  • 8-Methoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one (CAS 1210626-61-1) Substituents: Methoxy at position 8, methyl at position 2, and 2-oxopropyl at position 1. Molecular formula: C₁₄H₁₅NO₃ (Mol. Wt.: 245.27 g/mol) .
  • 6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one Substituents: Fluorine atoms at positions 6 and 8, methyl at position 2, and 2-oxopropyl at position 1. Molecular formula: C₁₃H₁₁F₂NO₂ (Mol. Wt.: 251.23 g/mol) .
Functional Group Modifications
  • 6-Methoxy-1-(2-oxopropyl)quinolin-2(1H)-one (27a) Substituents: Methoxy at position 6 and 2-oxopropyl at position 1, but the ketone is at position 2 instead of 3. Synthesis: Prepared via alkylation reactions, yielding 10% isolated product . Key difference: The 2(1H)-one scaffold alters hydrogen-bonding interactions compared to 4(1H)-one derivatives.
  • 6-Methoxy-2-methylquinolin-4(1H)-one Substituents: Methoxy at position 6 and methyl at position 2. Molecular formula: C₁₁H₁₁NO₂ (Mol. Wt.: 189.21 g/mol) .

Physicochemical Properties

Compound Name Molecular Formula Mol. Wt. (g/mol) Key Substituents Bioactivity Highlights
6-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one C₁₃H₁₃NO₃ 231.25* 6-OCH₃, 1-(2-oxopropyl) Limited data
8-Methoxy-2-methyl-1-(2-oxopropyl)-analogue C₁₄H₁₅NO₃ 245.27 8-OCH₃, 2-CH₃, 1-(2-oxopropyl) Synthetic intermediate
6,8-Difluoro-2-methyl-1-(2-oxopropyl)-analogue C₁₃H₁₁F₂NO₂ 251.23 6,8-F, 2-CH₃, 1-(2-oxopropyl) High lipophilicity
6-Methoxy-2-methylquinolin-4(1H)-one C₁₁H₁₁NO₂ 189.21 6-OCH₃, 2-CH₃ Synthetic utility

Key Research Findings and Gaps

  • Structural Insights : The 2-oxopropyl group enhances reactivity in nucleophilic additions, while methoxy groups modulate electronic properties.
  • Synthetic Challenges : Low yields in alkylation reactions (e.g., 10% for compound 27a, ) highlight the need for optimized protocols.

Q & A

Q. Conflicting cytotoxicity results in cancer cell lines: How to address?

  • Solutions :
  • Dose-response profiling : Use IC50 curves across multiple cell lines (e.g., HeLa, MCF-7) to identify selective toxicity .
  • Apoptosis markers : Measure caspase-3/7 activation to confirm mechanism .

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